molecular formula C10H9NO2 B080102 5-Methoxy-1H-indole-3-carbaldehyde CAS No. 10601-19-1

5-Methoxy-1H-indole-3-carbaldehyde

Cat. No. B080102
CAS RN: 10601-19-1
M. Wt: 175.18 g/mol
InChI Key: TUWARWGEOHQXCO-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indole-3-carbaldehyde is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of indole derivatives. Indoles are a crucial scaffold in medicinal chemistry, materials science, and natural product synthesis due to their broad range of biological activities and functional properties.

Synthesis Analysis

The synthesis of indole derivatives, including 5-Methoxy-1H-indole-3-carbaldehyde, often involves nucleophilic substitution reactions. These methods provide access to various substituted indole compounds, demonstrating the versatility of indole chemistry for generating structurally diverse molecules (Yamada et al., 2009).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray crystallography has revealed detailed insights into the geometric and electronic structures of indole derivatives. For instance, studies on similar compounds show how indole ring systems can influence molecular conformation and packing in the solid state through hydrogen bonding and π-π interactions (Ali et al., 2005).

Chemical Reactions and Properties

Indole derivatives participate in a variety of chemical reactions, reflecting their rich chemistry. For example, they can undergo cycloisomerizations catalyzed by gold(I) to form complex heterocyclic structures, showcasing the reactivity of the indole moiety and its utility in organic synthesis (Kothandaraman et al., 2011).

Scientific Research Applications

  • Versatile Electrophile for Indole Derivatives : 1-Methoxy-6-nitroindole-3-carbaldehyde has been found to be a versatile electrophile, reacting regioselectively with various nucleophiles to provide 2,3,6-trisubstituted indole derivatives. This includes the preparation of novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).

  • Crystallography and Hydrogen Bonding : The study of 5-bromo-1H-indole-3-carbaldehyde 3-methoxy-benzoylylhydrazone revealed that its molecules pair by aminocarbonyl hydrogen bonds over a center of inversion, forming ribbons linked by hydrogen bonds (Ali, Halim, & Ng, 2005).

  • Natural Product from Radish : 1-Methoxyindole-3-carbaldehyde, a natural product isolated from radish, demonstrates that a hydroxy or methoxy group at the 1-position of the indole skeleton can function as a good leaving group in the presence of an electron-withdrawing group (Yamada, Shinmyo, Nakajou, & Somei, 2012).

  • New Indole Alkaloid from Cleome droserifolia : A new indole alkaloid, 5-hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehyde, was isolated from Cleome droserifolia, showing potential for urease inhibition and marginal activity for α-glucosidase enzyme (Hussain et al., 2015).

  • Antibacterial Activities of Derivatives : Indole-3-carbaldehyde semicarbazone derivatives exhibited in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. Derivatives 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide showed notable inhibitory activities (Carrasco et al., 2020).

  • Antimitotic Activities in Breast Cancer : 2-Phenylindole-3-carbaldehydes with lipophilic substituents exhibited strong growth inhibition in breast cancer cells, indicating their potential as inhibitors of tubulin polymerization (Kaufmann et al., 2007).

  • Antiproliferative Effects in Cancer Cell Lines : Novel indole derivatives synthesized from 1H-indole-3-carbaldehyde demonstrated significant in-vitro antiproliferative activity towards human breast cancer cell lines, indicating their potential as anticancer agents (Fawzy et al., 2018).

  • Antioxidant Activity for Parkinson’s Disease Treatment : Compound KAD22, derived from 5-methoxy-1-methyl-1H-indole-2-carbaldehyde, was investigated as a potential dopamine D2 receptor agonist with antioxidant activity for Parkinson’s disease treatment (Kaczor et al., 2021).

Future Directions

5-Methoxy-1H-indole-3-carbaldehyde is used as a reactant in the synthesis of various compounds with potential applications in areas such as anticancer immunomodulators and brain imaging .

properties

IUPAC Name

5-methoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWARWGEOHQXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Record name 5-methoxyindole-3-carboxaldehyde
Source Wikipedia
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DSSTOX Substance ID

DTXSID70147471
Record name 5-Methoxy-indol-3-aldehyde
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Methoxy-1H-indole-3-carbaldehyde

CAS RN

10601-19-1
Record name 5-Methoxyindole-3-carboxaldehyde
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Record name 5-Methoxy-indol-3-aldehyde
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Record name 5-Methoxy-indol-3-aldehyde
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Record name 5-methoxyindole-3-carbaldehyde
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Record name 5-METHOXY-INDOL-3-ALDEHYDE
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Synthesis routes and methods

Procedure details

To stirred dimethylformamide is added dropwise phosphorus oxychloride. The mixture is stirred for 10 min and a solution of 5-methoxyindole in dimethylformamide is added dropwise. The mixture is heated to 40° C. for 45 min, cooled to room temperature and then treated with a solution of sodium hydroxide in water. The mixture is heated to 50° C. for 10 min, cooled to room temperature, poured onto crushed ice and filtered. The filter cake is recrystallised (methanol) to give the product as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
XH Zhang, LY Wang, YH Zhan, YL Fu, GH Zhai… - Journal of Molecular …, 2011 - Elsevier
… Then 0.61 g (3.5 mmol) 5-methoxy-1H-indole-3-carbaldehyde was added, and the mixture was stirred under reflux for 2 h. Subsequently, the mixture was cooled, and the precipitated …
Number of citations: 32 www.sciencedirect.com
BC Guard, JW Barr, L Reddivari, C Klemashevich… - PloS one, 2015 - journals.plos.org
… In this study, derivatives and metabolic end products of tryptophan (ie, 2-methylindole, 5-methoxy-1H-indole-3-carbaldehyde) were significantly decreased in the urine of dogs with …
Number of citations: 178 journals.plos.org
A Graul, J Silvestre, J Castaner - Drugs of the Future, 1999 - access.portico.org
… Finally, this compound is condensed with 5-methoxy-1H-indole-3-carbaldehyde (V) by means of HCl in methanol (1, 2). Scheme 1. …
Number of citations: 13 access.portico.org
AS Bourlot, E Desarbre, JY Merour - Synthesis, 1994 - thieme-connect.com
… 2.90 mmol), Nlit3 (0.30 g, 3.0 mmol), DMAP (0.03 g, 0.25 mmol) and 5-methoxy-1Hindole-3-carbaldehyde (0.175 g, 1.0 mmol).36 The mixture was stirred for 1 h at rt H20 (5 mL) and …
Number of citations: 28 www.thieme-connect.com
DD Li, YJ Qin, X Zhang, Y Yin, HL Zhu… - Chemical biology & …, 2015 - Wiley Online Library
… 5-methoxy-1H-indole-3-carbaldehyde (s2) was prepared according to the following … oil, 25 mmol) in THF (5 mL), 5-methoxy-1H-indole-3-carbaldehyde (s2, 1.76 g, 10 mmol) dissolved in …
Number of citations: 19 onlinelibrary.wiley.com
DD Babu, H Cheema, D Elsherbiny, A El-Shafei… - Electrochimica …, 2015 - Elsevier
… N-alkylation of 5-methoxy-1H-indole-3-carbaldehyde was done using 1-bromohexane to yield 1. The compound 1 was coupled with thiophene-2-acetonitrile to obtain 3-(1-hexyl-5-…
Number of citations: 40 www.sciencedirect.com
J Tammiku-Taul, R Park, K Jaanson, K Luberg… - European Journal of …, 2016 - Elsevier
… 2-oxindole-5-sulfonamide (47 mg, 0.22 mmol) and 5-methoxy-1H-indole-3-carbaldehyde (42 mg, 0.24 mmol) were suspended in absolute ethanol (0.44 mL) and piperidine (6.5 μL, …
Number of citations: 5 www.sciencedirect.com
X Guo, Q Yang, J Xu, L Zhang, H Chu, P Yu… - Bioorganic & medicinal …, 2013 - Elsevier
… Compound 12b was synthesized from 5-methoxy-1H-indole-3-carbaldehyde (4b) with the procedure described for compound 12a (white solid, 53.88%). Mp = 197–198 C (dec). …
Number of citations: 27 www.sciencedirect.com
C Zhang, D Xu, J Wang, C Kang - Russian Journal of General Chemistry, 2017 - Springer
A series of novel indole derivatives were synthesized as potent inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase. Among those, compound 10b …
Number of citations: 22 link.springer.com
LAE Erland, CE Turi, PK Saxena, SJ Murch - Metabolomics, 2020 - Springer
… MEL metabolites OH-MEL and 5-MIAA were detected at consistent levels across treatments while both 5-methoxy-1H-indole-3-carbaldehyde and AFMK both showed dips at low to …
Number of citations: 8 link.springer.com

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